molecular formula C9H8N2O B13118401 5-Ethyl-3H-indazol-3-one

5-Ethyl-3H-indazol-3-one

Cat. No.: B13118401
M. Wt: 160.17 g/mol
InChI Key: XUISTRFOQXCVKD-UHFFFAOYSA-N
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Description

5-Ethyl-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with ortho-substituted benzaldehydes, followed by cyclization to form the indazole ring . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3H-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 5-Ethyl-3H-indazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3H-indazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-ethylindazol-3-one

InChI

InChI=1S/C9H8N2O/c1-2-6-3-4-8-7(5-6)9(12)11-10-8/h3-5H,2H2,1H3

InChI Key

XUISTRFOQXCVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=NC2=O

Origin of Product

United States

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